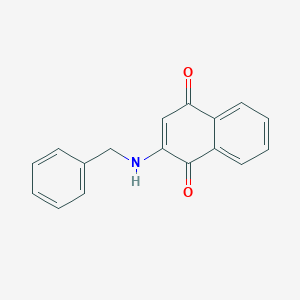

2-(Benzylamino)naphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-(benzylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C17H13NO2/c19-16-10-15(18-11-12-6-2-1-3-7-12)17(20)14-9-5-4-8-13(14)16/h1-10,18H,11H2 |

InChI Key |

DCPOAJXJBIMQSU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzylamino Naphthalene 1,4 Dione and Its Derivatives

General Synthetic Routes to 2-Amino-1,4-Naphthoquinones

The synthesis of 2-amino-1,4-naphthoquinones is predominantly achieved through two main strategies: nucleophilic substitution reactions and Michael addition reactions. tandfonline.comtandfonline.com

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route to 2-amino-1,4-naphthoquinones. This method typically involves the reaction of a halo-substituted 1,4-naphthoquinone (B94277), such as 2,3-dichloro-1,4-naphthoquinone, with a primary or secondary amine. nih.govunt.edu The halogen atom at the C-2 position acts as a leaving group, which is displaced by the amine nucleophile. rsc.orgresearchgate.net This approach is versatile and allows for the introduction of a wide variety of amino groups onto the naphthoquinone core. unt.edu For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines has been a common strategy to generate a library of N-substituted derivatives. unt.eduresearchgate.net Similarly, 2-methoxy-1,4-naphthoquinone (B1202248) derivatives can also serve as precursors, undergoing nucleophilic substitution with amines. rsc.org

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is another powerful method for the synthesis of 2-amino-1,4-naphthoquinones. tandfonline.comtandfonline.com In this reaction, an amine adds to the electron-deficient double bond of the 1,4-naphthoquinone ring system. researchgate.netnih.gov The reaction is often facilitated by the use of a catalyst, such as a Lewis acid like cerium(III) chloride (CeCl₃), which can activate the quinone system towards nucleophilic attack. researchgate.netmdpi.com The use of catalysts can lead to higher yields and shorter reaction times. researchgate.net For example, the reaction of 1,4-naphthoquinone with various amines in the presence of CeCl₃·7H₂O has been shown to produce 2-amino-1,4-naphthoquinones in good yields. mdpi.com Alternative energy sources like microwave and ultrasound irradiation have also been employed to accelerate these reactions, often resulting in cleaner products and higher yields in significantly reduced timeframes. researchgate.netresearchgate.net

Targeted Synthesis of 2-(Benzylamino)naphthalene-1,4-dione

The specific synthesis of the title compound, this compound, can be accomplished through several established methods.

Preparation from 1,4-Naphthoquinone and Benzylamine (B48309)

A direct and common approach for the synthesis of this compound involves the reaction of 1,4-naphthoquinone with benzylamine. rsc.orgscielo.br This reaction proceeds via a Michael addition mechanism, where the benzylamine acts as the nucleophile. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can be performed with or without a catalyst. rsc.orgscielo.br In some procedures, a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) is added to facilitate the reaction. nih.gov The reaction mixture is often stirred at room temperature or refluxed to ensure completion. scielo.br

A plausible mechanism for this reaction involves the initial conjugate addition of benzylamine to the 1,4-naphthoquinone ring to form an intermediate, which then undergoes oxidation to yield the final product, this compound. scielo.br The 1,4-naphthoquinone itself can act as the oxidant in this process. scielo.br

Preparation from Bromo-substituted Naphthoquinones

An alternative route to this compound utilizes a bromo-substituted naphthoquinone as the starting material. Specifically, 2-bromo-1,4-naphthoquinone can be reacted with benzylamine in a nucleophilic substitution reaction. nih.gov In this case, the bromine atom is displaced by the benzylamine. This method offers a different synthetic handle compared to the direct Michael addition and can be advantageous depending on the desired substitution pattern of the final molecule. The synthesis of the starting material, 2-bromo-1,4-naphthoquinone, can be achieved by treating 1-naphthol (B170400) with N-bromosuccinimide in a mixture of glacial acetic acid and water. prepchem.com

Advanced Synthetic Strategies for Functionalized Derivatives of this compound

The synthesis of functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These strategies often involve the use of substituted starting materials or the further modification of the parent compound.

For instance, derivatives can be prepared by using substituted benzylamines in the reaction with 1,4-naphthoquinone. A variety of 2-(phenylamino)-1,4-naphthoquinone derivatives with substituents such as chloro, nitro, methyl, and bromo on the phenyl ring have been synthesized using this approach. scielo.br

Furthermore, modifications can be made to the naphthoquinone core itself. For example, starting with 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), it is possible to introduce various functional groups. beilstein-journals.org The synthesis of 2-arylamino-5-hydroxy-naphthalene-1,4-diones and 3-arylamino-5-methoxy-naphthalene-1,4-diones has been reported, demonstrating the feasibility of synthesizing derivatives with substituents on the benzo portion of the naphthoquinone ring. nih.gov

Advanced strategies also include multi-step synthetic sequences to build more complex architectures. For example, the synthesis of naphthoimidazole derivatives starting from 2-chloro-3-aminonaphthalene-1,4-dione has been described. nih.gov This involves the initial formation of an amide, followed by a base-catalyzed ring-closure to form the imidazole (B134444) ring fused to the naphthoquinone system. nih.gov Such strategies enable the creation of a diverse range of functionalized derivatives with potential applications in medicinal chemistry and materials science. lifechemicals.com

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 1,4-Naphthoquinone | Benzylamine | This compound | Michael Addition | rsc.orgscielo.br |

| 2-Bromo-1,4-naphthoquinone | Benzylamine | This compound | Nucleophilic Substitution | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Amine | 2-Amino-3-chloro-1,4-naphthoquinone | Nucleophilic Substitution | nih.govunt.edu |

| 1,4-Naphthoquinone | Substituted Aniline (B41778) | 2-(Substituted-phenylamino)-1,4-naphthoquinone | Michael Addition | scielo.br |

| 2-Hydroxy-1,4-naphthoquinone | Arylamine | 2-Arylamino-5-hydroxy-naphthalene-1,4-dione | - | nih.gov |

Multi-component Reactions (e.g., Mannich Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational steps. The Mannich reaction, a classic example of a three-component reaction, involves the aminoalkylation of an acidic proton located on a carbonyl compound with an aldehyde and a primary or secondary amine. nsf.govnih.gov This reaction and its variations have been effectively employed for the synthesis of aminonaphthoquinone derivatives.

While direct synthesis of this compound via a standard Mannich reaction is not the most common route, the principles of MCRs are applied to synthesize related structures. For instance, a one-pot, three-component synthesis of 2-hydroxy-1,4-naphthoquinone derivatives, which are structurally analogous, involves the reaction of 2-hydroxynaphthalene-1,4-dione (lawsone), an aromatic aldehyde, and an amine. organic-chemistry.org This reaction can be catalyzed by various agents, including nanoporous MCM-41, to achieve high yields under mild conditions. organic-chemistry.org The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the nucleophilic carbonyl compound. nsf.govnih.gov

In a related context, a double Mannich reaction has been reported for the alkylamination of both C(sp²)–H and unactivated benzylic C(sp³)–H bonds, showcasing the versatility of this reaction in creating complex amine-containing molecules. nih.gov Such strategies highlight the potential for developing novel MCRs for the direct and efficient synthesis of this compound and its derivatives.

The table below summarizes examples of Mannich-type reactions for the synthesis of naphthoquinone derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| 2-Hydroxynaphthalene-1,4-dione | Aromatic Aldehyde | Aniline Derivative | MCM-41 nanoporous catalyst | 2-Hydroxy-3-(aminomethyl)naphthalene-1,4-dione derivative | organic-chemistry.org |

| 2-Hydroxynaphthalene-1,4-dione | Aromatic Aldehyde | Heterocyclic Amine | InCl₃ in refluxing water | Fluorescent hydroxyl naphthalene-1,4-dione derivative | nih.gov |

| 1,4-Naphthoquinone | Amine | Aldehyde | Proposed MCR | 2-Amino-1,4-naphthoquinone derivative | nih.gov |

Palladium-Catalyzed Carbon–Hydrogen Bond Activation

Palladium-catalyzed C-H bond activation has emerged as a powerful tool in organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. This methodology offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. While specific examples detailing the direct synthesis of this compound via Pd-catalyzed C-H activation are not extensively reported, the principles of this methodology are applicable.

General strategies for the palladium-catalyzed arylation and benzylation of C-H bonds have been well-established. For instance, Pd(II)-catalyzed template-assisted meta-C(sp²)-H functionalization has been used to synthesize substituted aryl naphthoquinones. rsc.org This approach utilizes a directing group to guide the palladium catalyst to a specific C-H bond for functionalization. Similarly, palladium-catalyzed benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation has been demonstrated, providing a route to benzyl (B1604629) esters. organic-chemistry.org

The application of these principles to the synthesis of this compound could be envisioned in a few ways. One potential pathway could involve the Pd-catalyzed C-H amination of the naphthalene-1,4-dione core with benzylamine. Another possibility is the C-H activation of a pre-formed 2-aminonaphthalene-1,4-dione (B1606235) followed by coupling with a benzylating agent. The development of such a direct C-H functionalization route would represent a significant advancement in the synthesis of this class of compounds.

The following table outlines general palladium-catalyzed C-H activation reactions that could be adapted for the synthesis of the target compound.

| Substrate | Reagent | Catalyst System | Product Type | Reference |

| Arylmethane sulfonate | Naphthoquinone | Pd(II) catalyst with template | Substituted aryl naphthoquinone | rsc.org |

| Carboxylic Acid | Toluene | Pd(OAc)₂ / Trifluoromethanesulfonic acid | Benzyl ester | organic-chemistry.org |

| 2-Aryl-benzimidazole | Iodobenzene analog | Palladium catalyst | 2(2'-biphenyl)-benzimidazole | nih.gov |

| Naphthalene (B1677914) derivative | Various nucleophiles | Palladium precursor and ligand | Functionalized spirooxindole | rsc.org |

Enzyme-Mediated Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. snnu.edu.cn Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize side products. nih.gov For the synthesis of this compound, laccases are particularly relevant enzymes.

Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and amino-aromatic compounds. rsc.orgresearchgate.net The synthesis of aminoquinones can be achieved through a laccase-mediated process. The general mechanism involves the laccase-catalyzed oxidation of a hydroquinone (B1673460) or a catechol to a reactive quinone intermediate. rsc.orgresearchgate.net This intermediate can then undergo a nucleophilic attack by an amine, such as benzylamine, to form the corresponding aminoquinone product.

For example, laccases have been used for the one-pot synthesis of 1,4-naphthoquinones by generating para-quinones in situ from the corresponding hydroquinones. rsc.org Similarly, laccase-mediated oxidation of catechols to ortho-quinones, followed by a Michael addition with an amine, has been employed in the synthesis of various amino-substituted compounds. researchgate.net This biocatalytic approach avoids the use of harsh oxidizing agents and organic solvents, making it an environmentally friendly method. The development of engineered enzymes with enhanced activity and substrate specificity further expands the potential of biocatalysis in the synthesis of complex molecules like this compound.

| Enzyme | Substrate(s) | Reaction Type | Product Type | Reference |

| Laccase | Hydroquinones, Dienes | Oxidation / Diels-Alder | 1,4-Naphthoquinones | rsc.org |

| Laccase | Catechols, Amines | Oxidation / Michael Addition | Aminoquinones | researchgate.net |

| Horseradish Peroxidase | o-Aminophenols, Dienophiles | Oxidation / Diels-Alder | 1,4-Benzoxazines | nih.gov |

| Engineered Tryptophan Synthase | l-Serine, Aryl amines | β-Substitution | β-N-Substituted-α-amino acids |

"On Water" Assisted Synthesis Methodologies

The use of water as a solvent in organic synthesis is a key principle of green chemistry. "On water" reactions are a specific class of reactions where water, despite the poor solubility of the reactants, can significantly accelerate reaction rates. This phenomenon is attributed to factors such as hydrophobic effects and hydrogen bonding at the organic-water interface.

The synthesis of nitrogen-containing hetero-1,4-naphthoquinones has been successfully achieved using an "on water" assisted methodology. nih.gov This approach has been applied to the synthesis of various derivatives and has been shown to be an efficient and environmentally benign alternative to traditional methods that use organic solvents. For the synthesis of this compound, an "on water" approach could involve the direct reaction of 1,4-naphthoquinone with benzylamine in an aqueous medium. The hydrophobic nature of the reactants could drive them to the interface, where the reaction is accelerated.

In a related study, the four-component sequential reaction of phenylhydrazine, 3-aminocrotononitrile, aromatic aldehydes, and 2-hydroxynaphthalene-1,4-dione was found to be superior in water compared to organic solvents, classifying it as a typical "on-water" process. nih.gov These examples demonstrate the potential of water as a reaction medium to facilitate the synthesis of complex heterocyclic systems, including those based on the naphthoquinone scaffold.

| Reactants | Solvent | Conditions | Product Type | Reference |

| 2-Chloro-naphthalene-1,4-dione, Amines/Thiols | Water | Not specified | Nitrogen/Sulfur containing hetero-1,4-naphthoquinones | nih.gov |

| Phenylhydrazine, 3-Aminocrotononitrile, Aldehyde, 2-Hydroxynaphthalene-1,4-dione | Water | Reflux | Dihydropyrano[2,3-c]pyrazole derivative | nih.gov |

| 2-Aminochalcones | Water | Benzylamine catalyst | Quinolones |

Microwave and Ultrasonic Irradiation Techniques for Reaction Optimization

Microwave and ultrasonic irradiation are non-conventional energy sources that have been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product selectivity. These techniques offer significant advantages over conventional heating methods, including reduced reaction times and often milder reaction conditions.

Microwave-assisted synthesis has been shown to be a highly effective method for preparing naphthoquinone-amino acid derivatives, with reported yields ranging from 79-91%. rsc.org The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating. For instance, the synthesis of 2-naphthamide (B1196476) derivatives was achieved in a four-step microwave-assisted process with excellent yields. This method could be readily adapted for the synthesis of this compound by reacting 1,4-naphthoquinone or a suitable precursor with benzylamine under microwave irradiation.

Ultrasonic irradiation has also been successfully employed in the synthesis of 2-amino-1,4-naphthoquinones. The conjugate addition of amines to 1,4-naphthoquinone can be efficiently catalyzed by molecular iodine under ultrasonic irradiation at room temperature, affording the desired products in moderate to excellent yields. researchgate.net The use of ultrasound is believed to enhance the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased molecular collisions and mass transfer. Both microwave and ultrasonic techniques represent valuable tools for optimizing the synthesis of this compound, offering faster and more efficient routes to this important compound.

| Technique | Reactants | Catalyst/Conditions | Product Type | Reference |

| Microwave | 1,4-Naphthoquinone, Amino Acids | Base | Naphthoquinone-amino acid derivatives | rsc.org |

| Microwave | Dimethoxybenzaldehyde derivatives | Multi-step | 2-Naphthamide derivatives | |

| Ultrasound | 1,4-Naphthoquinone, Amines | Molecular Iodine | 2-Amino-1,4-naphthoquinones | researchgate.net |

| Ultrasound | Meldrum's acid, Aniline, Aldehyde | TiO₂ nanoparticles | Dihydroquinolinones |

Synthesis of Polycyclic Systems Containing the this compound Moiety

The this compound scaffold serves as a versatile building block for the construction of more complex, polycyclic systems. The presence of the amino group and the reactive quinone ring allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic structures with significant biological potential.

Formation of Naphthoquinone-Fused N-Heterocyclic Scaffolds

The synthesis of naphthoquinone-fused N-heterocycles is an area of active research, as these compounds often exhibit enhanced biological activities compared to their non-fused counterparts. 2-Amino-1,4-naphthoquinone and its derivatives are key precursors for the construction of these complex scaffolds. The unique C,N-binucleophilic character of 2-amino-1,4-naphthoquinone facilitates a wide range of cyclization reactions.

One common strategy involves the reaction of a 2-amino-1,4-naphthoquinone derivative with a suitable bifunctional reagent to form a new heterocyclic ring. For example, the reaction of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone with HCl leads to the formation of a 4-chloro-2-isopropylbenzo[g]quinoline-5,10-dione. nih.gov This quinoline (B57606) derivative can be further functionalized by nucleophilic substitution of the chlorine atom.

| Starting Material | Reagent(s)/Conditions | Fused Heterocycle | Reference |

| 2-Amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone | HCl | Benzo[g]quinoline-5,10-dione | nih.gov |

| 2-(Arylethynyl)naphthalene-1,4-dione | NH₄OAc / Methanol | Naphthoquinone-fused pyrrole (B145914) | nih.gov |

| 2-Arylamino-3-chloro-1,4-naphthoquinone | Sodium Azide (B81097) | Benzo[b]phenazine-6,11-dione (B11046238) | |

| 2-Hydroxy-1,4-naphthoquinone, Ethyl 2-cyano-3-arylacrylate, NH₄OAc | Ethanol / Reflux | Benzo[g]quinoline-5,10-dione | rsc.org |

Cyclization Reactions to Benzo[b]phenazine and Benzo[g]quinoxaline (B1338093) Derivatives

The fusion of additional heterocyclic rings onto the naphthoquinone framework can dramatically alter its electronic and biological properties. The condensation of 2-amino-1,4-naphthoquinone derivatives with appropriate reagents is a primary method for constructing such fused systems.

Benzo[b]phenazine Derivatives:

The synthesis of benzo[b]phenazine-6,11-diones can be achieved through the reaction of 2,3-dihalo-1,4-naphthoquinones with aryl-1,2-diamines. nih.gov While not starting directly from this compound, the underlying principle involves the condensation of a naphthoquinone system with an ortho-diamine. For instance, reacting 2,3-dichloro-1,4-naphthoquinone with substituted phenylenediamines leads to the formation of 5,12-dihydrobenzo[b]phenazine-6,11-diones. nih.gov This transformation proceeds via a double nucleophilic substitution, where the amino groups of the diamine displace the halogen atoms on the naphthoquinone ring, followed by cyclization and oxidation to yield the planar phenazine (B1670421) system. A similar strategy involves the reaction of 2-hydroxynaphthalene-1,4-dione (lawsone) with benzene-1,2-diamine derivatives to form benzo[a]phenazine-5-ol. chemrxiv.org One-pot syntheses starting from 2-naphthols and 1,2-diaminobenzenes, which proceed through an in-situ generated 1,2-naphthoquinone (B1664529) intermediate, have also been reported to produce phenazine derivatives in good yields. rsc.org

Benzo[g]quinoxaline Derivatives:

The construction of the benzo[g]quinoxaline-5,10-dione skeleton follows a related condensation strategy. The key reaction is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. acs.org In the context of naphthoquinones, 2-arylamino-3-halo-1,4-naphthoquinones can react with ortho-phenylenediamines to yield benzo[g]quinoxaline derivatives. A more direct and highly relevant approach involves the reaction of 2-arylamino-1,4-naphthoquinones with a 1,2-dicarbonyl species or their synthetic equivalents. nih.gov The classic method for quinoxaline (B1680401) synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction that can be catalyzed under various conditions to achieve high yields. acs.orgacs.org Thus, a derivative of this compound, suitably modified to present a 1,2-dicarbonyl moiety at the 2- and 3-positions, would be expected to undergo cyclization with an ortho-diamine to furnish the corresponding benzo[g]quinoxaline.

| Starting Material | Reagent | Product Type | Key Reaction Type | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Arylamines/Phenylenediamines | 5,12-Dihydrobenzo[b]phenazine-6,11-diones | Condensation/Cyclization | nih.gov |

| 2-Hydroxynaphthalene-1,4-dione | Benzene-1,2-diamine derivatives | Benzo[a]phenazine-5-ol | Condensation/Cyclization | chemrxiv.org |

| 2-Naphthols | 1,2-Diaminobenzenes | Phenazine derivatives | One-pot condensation via 1,2-naphthoquinone | rsc.org |

| 2-Arylamino-1,4-naphthoquinones | 1,2-Dicarbonyl compounds | Benzo[g]quinoxaline-5,10-diones | Condensation/Cyclization | nih.gov |

Synthesis of Imidazole and Oxazole-Containing Naphthoquinone Derivatives

Fusing five-membered heterocyclic rings like imidazole and oxazole (B20620) to the naphthoquinone core provides another avenue for creating structurally diverse and biologically interesting molecules.

Imidazole-Containing Derivatives:

The synthesis of naphth[2,3-d]imidazole-4,9-diones can be accomplished from appropriately substituted naphthoquinone precursors. For example, 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones have been synthesized, demonstrating the viability of building this heterocyclic system. rsc.org The general strategy often involves the reaction of a 2-amino-3-halo-1,4-naphthoquinone with a suitable reagent that provides the remaining atoms for the imidazole ring. One-pot multicomponent reactions have also been described for the synthesis of 2,3-disubstituted 1,4-naphthoquinone derivatives containing imidazole moieties, showcasing efficient and atom-economical approaches. nih.gov An analogous reaction, the synthesis of naphtho[2',3':4,5]imidazo[2,1-b] nih.govnih.govthiazole-5,10-dione from 2,3-dibromo-1,4-naphthoquinone (B88232) and 2-aminothiazole, highlights a common pathway where a 2-aminoheterocycle is condensed with a dihalo-naphthoquinone. rsc.org

Oxazole-Containing Derivatives:

The construction of naphtho-oxazole diones often involves the cyclization of an acylated aminonaphthoquinone. A prominent method for synthesizing 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives is the reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride analogues at elevated temperatures. This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes an in situ intramolecular cyclization to yield the oxazole ring. Similarly, 2-alkylnaphth[2,1-d]oxazole-4,5-diones can be synthesized from 3-acylamino-1,2-naphthoquinones. These precursors, upon reaction with piperidine, form 4-piperidino-3-acylamino-1,2-naphthoquinones, which then cyclize upon treatment with aluminum oxide. Novel naphtho[2,1-d]oxazole-4,5-diones have also been designed and synthesized as part of research into new therapeutic agents.

| Starting Material | Reagent(s) | Product Type | Key Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-3-halo-1,4-naphthoquinone | Various (e.g., amidines, nitriles) | Naphth[2,3-d]imidazole-4,9-diones | Condensation/Cyclization | rsc.orgnih.gov |

| 2-Amino-3-bromo-1,4-naphthoquinone | Benzoyl chloride analogues | 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | Acylation followed by intramolecular cyclization | |

| 3-Acylamino-1,2-naphthoquinones | Piperidine, then Al₂O₃ | 2-Alkylnaphth[2,1-d]oxazole-4,5-diones | Internal addition-elimination |

Generation of Nonsymmetrical Bis-Naphthoquinone Structures

The creation of nonsymmetrical bis-naphthoquinone structures, where two different naphthoquinone units are linked, presents a synthetic challenge that can be addressed using modern cross-coupling methodologies. These reactions allow for the precise and controlled formation of C-C bonds between two distinct aromatic moieties.

While direct coupling of this compound is not widely reported, the principles of established cross-coupling reactions can be applied to its derivatives. For instance, a halogenated derivative of this compound could serve as one coupling partner, while a different naphthoquinone derivative bearing a boronic acid or stannane (B1208499) group could act as the other.

Key Cross-Coupling Strategies:

Suzuki Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide is a powerful tool for forming biaryl linkages. The synthesis of binaphthyl derivatives via the Suzuki reaction of 2,2'-dibromo-1,1'-binaphthalene with phenylboronic acids has been successfully demonstrated, showcasing the utility of this method for coupling naphthalene-based units.

Stille Coupling: This involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organohalide or triflate. The coupling of naphthoquinone triflates with stannanes has been reported as an effective method for creating C-C bonds on the naphthoquinone ring. rsc.org

Oxidative Coupling: Direct C-H/C-H cross-coupling reactions offer an atom-economical alternative. Iron-catalyzed oxidative C-H/C-H cross-coupling between quinones and electron-rich arenes has been developed to produce arylated quinones. Furthermore, the aerobic oxidative dimerization of 1-naphthols can lead to the formation of 2,2'-binaphthoquinones, which can serve as precursors to more complex dimeric structures. rsc.org The synthesis of unsymmetrical naphthoquinone-naphthol derivatives has been achieved through such oxidative strategies. rsc.org

These methods provide a robust toolbox for the rational design and synthesis of nonsymmetrical bis-naphthoquinones. By functionalizing this compound with a suitable handle for cross-coupling (e.g., a halogen or a boronic acid), it can be linked to another, different naphthoquinone unit to generate novel, nonsymmetrical dimeric structures with potentially unique properties.

| Methodology | Typical Coupling Partners | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Naphthoquinone-halide + Naphthoquinone-boronic acid | Palladium catalyst | Unsymmetrical Bi-naphthoquinone | |

| Stille Coupling | Naphthoquinone-triflate + Organostannane | Palladium catalyst | Substituted Naphthoquinone | rsc.org |

| Oxidative C-H/C-H Coupling | Naphthoquinone + Arene/Naphthol | Iron catalyst or Oxidizing agent (e.g., p-chloranil) | Unsymmetrical Aryl-naphthoquinone or Bi-naphthoquinone | rsc.org |

Spectroscopic and Structural Characterization Studies of 2 Benzylamino Naphthalene 1,4 Dione

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques has been utilized to characterize 2-(benzylamino)naphthalene-1,4-dione, each providing unique insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In one study, the ¹H NMR data for 2-benzylamino-1,4-naphthoquinone revealed aromatic hydrogen signals that were different from some previously published data. nih.gov The multiplicity of the aromatic ABCD spin system was clearly defined as two triple doublets and two double double doublets. nih.gov This highlights the importance of careful spectral analysis for correct structural assignment. The chemical shifts for aminonaphthoquinone derivatives are influenced by substituent effects and the electronegativity of atoms within the molecule. mdpi.com For instance, in related 2-(n-alkylamino)-naphthalene-1,4-diones, ¹H and ¹³C NMR experiments, often conducted in DMSO-d₆, are used to analyze these effects. mdpi.comnih.gov

¹H NMR Spectral Data: The ¹H NMR spectrum provides information on the proton environments. Key signals include those for the amino proton (N-H), the methylene (B1212753) protons of the benzyl (B1604629) group (CH₂), and the aromatic protons on both the naphthalene (B1677914) and benzyl rings.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | Variable (broad) | s (broad) | Position is solvent and concentration dependent. |

| Naphthoquinone H-3 | ~6.0 - 6.5 | s | Vinyl proton on the quinone ring. |

| Benzyl Aromatic Protons | ~7.2 - 7.5 | m | Complex multiplet for the five protons. |

| Naphthoquinone H-5, H-8 | ~7.9 - 8.1 | m | Aromatic protons adjacent to the carbonyl groups. |

| Naphthoquinone H-6, H-7 | ~7.6 - 7.8 | m | Aromatic protons of the benzenoid ring. |

| CH₂ (Benzyl) | ~4.5 - 5.0 | d | Methylene bridge protons, coupled to N-H. |

¹³C NMR Spectral Data: The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton.

Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=O (C1) | ~181 | Carbonyl group not conjugated with the amino group. |

| C=O (C4) | ~183 | Carbonyl group conjugated with the amino group. |

| C2 | ~148 | Carbon attached to the amino group. |

| C3 | ~105 | Vinylic carbon on the quinone ring. |

| Benzyl Aromatic Carbons | 127 - 138 | Multiple signals for the phenyl ring carbons. |

| Naphthoquinone Aromatic Carbons | 126 - 135 | Signals for the six carbons of the fused benzene (B151609) ring. |

| CH₂ (Benzyl) | ~48 | Methylene bridge carbon. |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₇H₁₃NO₂), the expected molecular weight is approximately 263.29 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 263.

Probable key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-N bond or the bond between the methylene group and the phenyl ring. A prominent fragment would be the benzyl cation [C₇H₇]⁺ at m/z 91.

Loss of the benzyl group: Fragmentation leading to the [M-C₇H₇]⁺ ion.

Retro-Diels-Alder reaction: A characteristic fragmentation of the quinone ring.

Sequential loss of CO: Loss of one or two carbon monoxide molecules from the quinone ring, leading to fragments at [M-28]⁺ and [M-56]⁺.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within the molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features. sigmaaldrich.comyoutube.com

For structurally similar 2-phenylamino-1,4-naphthoquinones, the IR spectrum shows two distinct carbonyl (C=O) stretching frequencies. sigmaaldrich.com The C=O group that is not in conjugation with the phenylamino (B1219803) moiety exhibits a higher wavenumber absorption (around 1690 cm⁻¹), while the conjugated C=O group absorbs at a lower wavenumber (around 1600 cm⁻¹). sigmaaldrich.com The formation of the amino-substituted product is also confirmed by the appearance of an N-H stretching band. sigmaaldrich.com

Interactive Table: Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3200-3300 | N-H Stretch | Secondary Amine | sigmaaldrich.com |

| ~3050 | C-H Stretch (sp²) | Aromatic C-H | sigmaaldrich.com |

| ~1680-1690 | C=O Stretch | Carbonyl (non-conjugated) | sigmaaldrich.com |

| ~1600-1610 | C=O Stretch | Carbonyl (conjugated) | sigmaaldrich.com |

| ~1500-1580 | C=C Stretch | Aromatic Ring | |

| ~1200-1300 | C-N Stretch | Amine |

UV-Visible spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound is expected to show characteristic absorption bands in the UV and visible regions due to its extended chromophore, which includes the naphthoquinone and benzylamino moieties.

The molecular absorption spectrum is a key piece of characterization data. nist.gov The conjugated system gives rise to π → π* and n → π* transitions. The spectrum of related 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives shows multiple absorption bands between 200 and 600 nm, with the exact positions influenced by the solvent. The electronic absorption spectra of naphthols and naphthalenes show distinct ¹Lₐ and ¹Lₑ bands, which are perturbed by substitution. For this compound, intense bands are expected in the UV region (250-350 nm) corresponding to π → π* transitions and a weaker, longer-wavelength band in the visible region (400-500 nm) attributable to the n → π* transition of the quinone carbonyls, which is responsible for the compound's color.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray study of 2-benzylamino-1,4-naphthoquinone provides precise details on its molecular geometry. nih.gov Theoretical calculations have been used to analyze the conformational possibilities around the C9–N1–C11–C12 torsion angle. nih.gov These analyses found two energy minima: a local minimum corresponding to the synclinal orientation found in the solid-state crystal structure (dihedral angle of 76.8°) and a more stable global minimum corresponding to an antiperiplanar conformation (dihedral angle of 176.7°). nih.gov

In the solid state, the crystal structures of related 2-(n-alkylamino)-naphthalene-1,4-diones show the presence of both intramolecular and intermolecular N–H···O and C–H···O hydrogen bonds. mdpi.comnih.gov These interactions play a crucial role in stabilizing the crystal packing. The planarity of the naphthoquinone ring system is a common feature, though slight deviations can occur due to substituent effects and crystal packing forces.

Interactive Table: Key Crystallographic Parameters

| Parameter | Description | Typical Finding | Reference |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic | mdpi.com |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c | |

| C9–N1–C11–C12 Dihedral Angle | The rotation around the N-C(benzyl) bond. | ~77° (synclinal) in solid state | nih.gov |

| N-H···O Hydrogen Bond | Intramolecular hydrogen bond between the amine proton and a carbonyl oxygen. | Present, stabilizing the conformation. | mdpi.comnih.gov |

| Intermolecular Interactions | Forces holding molecules together in the crystal lattice. | C-H···O hydrogen bonds, π-π stacking. | mdpi.comnih.gov |

| Bonding Type | Quantity Observed | Significance |

| Intramolecular H-Bonds | 2 | Stabilizes individual molecular conformation. scielo.br |

| Intermolecular H-Bonds | 2 | Dictates crystal packing and supramolecular assembly. scielo.br |

Supramolecular Assembly and Crystal Packing Patterns

The intermolecular hydrogen bonds are fundamental to the supramolecular assembly of this compound. scielo.br These directed interactions guide the self-assembly of individual molecules into a well-defined, three-dimensional crystal packing arrangement. The planar naphthoquinone ring system can also facilitate π–π stacking interactions, which, along with the hydrogen bonding network, influence the compound's crystallographic behavior.

Electrochemical Characterization and Redox Behavior

The redox activity of this compound has been thoroughly investigated using electrochemical techniques. These methods provide critical information about the electron transfer capabilities and thermodynamic properties of the molecule.

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) studies of this compound reveal its capacity to undergo reduction. The cyclic voltammogram for this compound displays two distinct pairs of peaks. scielo.br This observation indicates that the reduction occurs through two sequential steps. For many quinone derivatives, such behavior corresponds to two separate, one-electron transfer processes. jlu.edu.cn The first step typically involves the formation of a radical anion, which is then further reduced in the second step to form a dianion.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) analysis corroborates the findings from cyclic voltammetry. The DPV results for this compound also show two distinct peaks, confirming the two-step reduction process. scielo.br DPV is often employed for its high sensitivity and ability to resolve electrochemical processes. um.esnih.gov The technique applies potential in a series of pulses, and the current is measured just before and at the end of each pulse. This method effectively minimizes the contribution of non-faradaic (charging) current, resulting in better-defined peaks and higher sensitivity compared to CV. nih.gov

Understanding Electron Transfer Processes and Redox Potentials

The electrochemical data from both CV and DPV demonstrate that this compound undergoes two sequential monoelectronic (one-electron) transfer processes. scielo.br This stepwise reduction is a characteristic feature of many naphthoquinone compounds. jlu.edu.cn The process can be summarized as follows:

First Electron Transfer: The neutral molecule accepts one electron to form a stable radical anion.

Second Electron Transfer: The radical anion accepts a second electron to form a dianion.

This two-step mechanism is distinct from systems where molecules can undergo a single-step, two-electron transfer. rsc.org The potential at which each electron transfer occurs (the redox potential) is a key parameter determined from voltammetric measurements. In acidic conditions, these reduction processes are often coupled with proton transfers. dtu.dkresearchgate.net

| Electrochemical Process | Technique | Observation | Interpretation |

| Reduction | CV & DPV | Two pairs of distinct peaks. scielo.br | Two sequential, monoelectronic transfer processes. scielo.br |

Advanced Reactivity and Mechanistic Investigations of 2 Benzylamino Naphthalene 1,4 Dione

Chemical Transformations and Derivatization Strategies

Reactions Leading to Unanticipated Products and Diverse Pathways

The reactivity of 2-(benzylamino)naphthalene-1,4-dione and related 2-alkylamino-1,4-naphthoquinones is not always straightforward, occasionally leading to products that are not the result of simple substitution or condensation reactions. These unexpected outcomes highlight the complex electronic nature of the naphthoquinone scaffold and its susceptibility to alternative reaction pathways under specific conditions. Investigations into these reactions have revealed diverse mechanistic routes, including unexpected cyclizations, rearrangements, and fragmentation-recombination processes.

One notable example involves the reaction of 2-alkylamino-1,4-naphthoquinones with certain aldehydes. In an attempt to synthesize dinaphthopyridine derivatives through cyclization, the reaction of 2-(alkylamino)naphthalene-1,4-diones with 4-pyridinecarbaldehyde in methanolic hydrochloric acid did not yield the expected fused heterocyclic system. chemicalpapers.com Instead, the reaction pathway diverged to form bis[3-(alkylamino)naphthoquinon-2-yl]-(4-pyridyl)methane derivatives. chemicalpapers.com This outcome suggests that instead of an intramolecular cyclization following an initial condensation, a second molecule of the naphthoquinone derivative undergoes a Michael-type addition to the intermediate, leading to the bis-adduct.

In a different study, an even more complex and unanticipated transformation was observed when 2-alkylamino-1,4-naphthoquinones were reacted with glyoxal (B1671930) sodium bisulfide in an aqueous ethanolic sodium carbonate solution. chemicalpapers.com The expected product from a simple condensation and cyclization was not formed. Instead, the reaction yielded 1-alkyl-3-[2-(alkylamino)naphthoquinon-3-yl]benzo[f]indole-4,7-dione derivatives. chemicalpapers.com This profound structural rearrangement points to a multi-step pathway likely involving dimerization or reaction with glyoxal-derived intermediates, followed by an intricate series of cyclizations and aromatizations to form the complex benzo[f]indole structure.

Further illustrating the potential for unexpected pathways, the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine, a close structural analog to benzylamine (B48309), did not exclusively yield the anticipated monosubstituted product, 2-((pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione. researchgate.net Concomitantly, the reaction led to the formation of 2-amino-3-bromonaphthalene-1,4-dione. researchgate.net An even more surprising result was obtained when reacting 2,3-dibromonaphthalene-1,4-dione with (pyridine-4-yl)methanamine, which produced 2-aminonaphthalene-1,4-dione (B1606235), a product resulting from both substitution and dehalogenation. researchgate.net The formation of these products implies an unexpected cleavage of the C-N bond between the methylene (B1212753) group and the pyridine (B92270) ring, a process not typical for simple nucleophilic substitution reactions on this scaffold.

These examples underscore the rich and sometimes unpredictable chemistry of 2-(amino)naphthalene-1,4-diones. The outcomes are highly dependent on the specific reactants, the presence of catalysts, and the reaction conditions, which can steer the process away from the thermodynamically or kinetically favored "expected" pathway and towards more complex and structurally diverse molecules.

Table of Unanticipated Reaction Products

| Starting Naphthoquinone | Reagent(s) | Conditions | Expected Product Type | Unanticipated Product Formed | Reference |

|---|---|---|---|---|---|

| 2-(Alkylamino)naphthalene-1,4-dione | 4-Pyridinecarbaldehyde | Methanolic HCl | Dinaphthopyridine (cyclization) | bis[3-(Alkylamino)naphthoquinon-2-yl]-(4-pyridyl)methane | chemicalpapers.com |

| 2-(Alkylamino)naphthalene-1,4-dione | Glyoxal sodium bisulfide | Aqueous ethanolic sodium carbonate | Simple condensation/cyclization product | 1-Alkyl-3-[2-(alkylamino)naphthoquinon-3-yl]benzo[f]indole-4,7-dione | chemicalpapers.com |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-2-yl)methanamine | Methanol (B129727), rt, 24h | 2-((Pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione | 2-Amino-3-bromonaphthalene-1,4-dione | researchgate.net |

| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-4-yl)methanamine | Methanol, rt, 24h | 2-((Pyridine-4-yl)methylamino)-3-bromonaphthalene-1,4-dione | 2-Aminonaphthalene-1,4-dione | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Benzylamino Naphthalene 1,4 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2-(benzylamino)naphthalene-1,4-dione. By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it ideal for studying molecules of this size.

Geometry Optimization and Electronic Structure Calculations

Theoretical calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in determining the optimized molecular geometry of this compound. These studies reveal a non-planar structure where the benzylamino group is twisted relative to the naphthoquinone ring. The intramolecular hydrogen bond between the amino hydrogen (N-H) and the adjacent carbonyl oxygen (C=O) plays a crucial role in stabilizing the molecule's conformation. This interaction leads to the formation of a pseudo-six-membered ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-O1 | 1.23 |

| C4-O2 | 1.25 | |

| C2-N | 1.35 | |

| N-H | 1.02 | |

| Bond Angles (º) | C1-C2-C3 | 119.5 |

| C2-N-C11 | 127.8 | |

| Dihedral Angles (º) | C3-C2-N-C11 | -179.5 |

| C1-C2-N-H | 0.5 |

Note: Atom numbering corresponds to standard conventions used in computational studies.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the benzylamino moiety, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the naphthoquinone ring, particularly on the C=C and C=O bonds, suggesting this area is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a higher propensity for the molecule to undergo electronic transitions and exhibit greater reactivity. DFT calculations have quantified this energy gap, providing valuable information for predicting the molecule's behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.01 |

| LUMO Energy | -2.78 |

| HOMO-LUMO Energy Gap (ΔE) | 3.23 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map of this compound clearly illustrates the regions of negative and positive electrostatic potential.

The areas of highest negative potential (typically colored red) are concentrated around the carbonyl oxygen atoms, confirming their role as sites for electrophilic attack and their involvement in hydrogen bonding. The region around the amino hydrogen exhibits a positive electrostatic potential (colored blue), making it a potential hydrogen bond donor site. The aromatic rings also show distinct electronic distributions, which can influence their interactions with other molecules. This detailed mapping of the electrostatic potential provides a rational basis for understanding the intermolecular interactions and reactivity patterns of this compound.

Conformational Analysis and Energy Minima Identification

The flexibility of the benzylamino side chain in this compound allows for the existence of multiple conformations. Identifying the most stable conformers is essential for understanding the molecule's behavior and properties.

Potential Energy Surface Scans

To explore the conformational landscape, potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the corresponding energy. For this compound, a key dihedral angle is the one defining the rotation of the benzyl (B1604629) group relative to the naphthoquinone core (e.g., C3-C2-N-C11).

The PES scan reveals the energy barriers between different conformations and helps to identify the low-energy regions on the conformational space. The results of these scans typically show that the planar conformations are energetically unfavorable due to steric hindrance, while the twisted conformations are more stable.

Identification and Characterization of Stable Conformations

From the potential energy surface, the structures corresponding to the energy minima are identified and subjected to full geometry optimization to determine the stable conformers. For this compound, the most stable conformer is characterized by the presence of the intramolecular N-H···O=C hydrogen bond, which significantly contributes to its stability.

The relative energies of the different stable conformations are calculated to determine their population at a given temperature. Theoretical studies have shown that the global minimum energy conformation is the one that allows for optimal hydrogen bonding and minimizes steric repulsion between the benzyl group and the naphthoquinone ring. These findings are crucial for interpreting experimental data and understanding how the molecule's conformation influences its biological activity and material properties.

Molecular Docking and Biomolecular Interaction Predictions

Computational methods, particularly molecular docking, have become instrumental in elucidating the potential biomolecular interactions of synthetic compounds. For this compound and its analogues, these in silico techniques have been employed to predict their binding modes and affinities with various protein targets, offering insights into their potential mechanisms of action.

Ligand-Protein Interaction Profiling (e.g., Topoisomerase-II, Thymidylate Synthase, Hsp90, IDO1, ERK1/2)

Molecular docking studies have explored the interaction of the naphthalene-1,4-dione scaffold with several key proteins implicated in disease pathways.

Topoisomerase-II (Topo II): Topoisomerase II is a critical enzyme in DNA replication and a validated target for anticancer drugs. nih.gov Molecular docking has been used to identify novel catalytic inhibitors of the human Topoisomerase IIα isoform. nih.gov While direct docking studies for this compound are not extensively detailed in the reviewed literature, studies on related naphthoquinone compounds highlight the importance of the quinone core in interacting with the ATPase domain of the enzyme. For instance, docking of various inhibitors into the ATP-binding site has been a common strategy to discover new anticancer agents. nih.govresearchgate.net The general mechanism involves the naphthoquinone moiety fitting into the nucleotide-binding pocket, forming interactions that compete with ATP binding.

Thymidylate Synthase (ThyX): The ThyX family of thymidylate synthases, absent in humans but essential for certain bacteria like Mycobacterium tuberculosis, represents a promising antibacterial target. nih.gov Computational studies on a related inhibitor, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione, revealed that the naphthoquinone scaffold acts as a competitive inhibitor against the natural substrate. nih.gov The binding is driven by the ionization of the naphthoquinone, which mimics the interactions of the natural substrate dUMP. Key interactions involve the uracil (B121893) N3 atom and a conserved arginine residue (Arg199 in Mtb ThyX) in the active site. nih.gov This suggests that the benzylamino portion of this compound could further influence binding within the pocket.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability of numerous client proteins involved in cancer progression, making it an attractive therapeutic target. nih.govnih.gov The 1,4-naphthoquinone (B94277) scaffold has been identified as a new class of Hsp90 inhibitors. nih.gov Structure-activity relationship studies of analogues indicate that the naphthoquinone core binds to the N-terminal ATP-binding pocket. The nature of the substituent at the 2- and 3-positions of the naphthoquinone ring is critical for inhibitory activity. For example, acetamide (B32628) derivatives were found to be potent inhibitors, suggesting that the benzylamino group could play a significant role in establishing favorable interactions within the binding site. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a key target in cancer immunotherapy. mdpi.comnih.gov Novel 2-amino-1,4-naphthoquinone derivatives have been identified as potent dual inhibitors of IDO1 and STAT3. mdpi.com Molecular docking of a representative compound from this class revealed that the naphthoquinone-oxime moiety coordinates directly with the heme iron in the active site of IDO1. This critical interaction is a determining factor for the compound's inhibitory potency. mdpi.com This finding suggests that the 1,4-dione core of this compound is likely to be a key pharmacophoric feature for interaction with the IDO1 active site.

ERK1/2: While specific molecular docking studies detailing the interaction between this compound and Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are not prominent in the available literature, the general approach for kinase inhibitors often involves targeting the ATP-binding cleft. It is plausible that the naphthoquinone scaffold could act as a scaffold to position the benzylamino group to form hydrogen bonds and hydrophobic interactions with key residues in the kinase hinge region and surrounding pockets.

Predictive Modeling of Binding Modes and Affinities

Predictive modeling through molecular docking provides quantitative estimates of binding affinity, typically expressed as a docking score or binding free energy, and visualizes the most probable binding pose of a ligand within a protein's active site.

The process generally involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein target. Software such as AutoDock, Glide, or ICM is then used to explore possible binding orientations and conformations of the ligand, scoring them based on a force field that approximates the binding free energy. nih.govresearchgate.net

For naphthoquinone derivatives, these studies consistently predict binding within functionally important pockets of their respective targets. For example, in the case of a 1,4-naphthoquinone derivative targeting a bacterial protein, a good glide score of -7.73 kcal/mol was reported, indicating a strong predicted binding affinity. nih.gov Similarly, docking studies of various inhibitors against Topoisomerase II have reported binding scores ranging from -25 to -32, where more negative values suggest better binding. researchgate.net

The binding mode of these compounds is often characterized by a combination of interactions:

Hydrogen Bonds: The amine and ketone functionalities of this compound are predicted to act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the active site.

π-π Stacking and Hydrophobic Interactions: The aromatic naphthalene (B1677914) and benzyl rings are crucial for establishing π-π stacking and hydrophobic interactions with aromatic and aliphatic residues of the protein, contributing significantly to binding stability.

Coordination Bonds: As seen with IDO1, the quinone oxygen atoms can directly coordinate with metal ions (like heme iron) present in the active site of metalloenzymes. mdpi.com

The table below summarizes representative binding affinity predictions for analogues of this compound against various protein targets, as reported in computational studies.

| Target Protein | Analogue/Derivative Class | Predicted Binding Affinity (Score/Energy) | Key Predicted Interactions |

|---|---|---|---|

| Topoisomerase II | General Naphthoquinones | Docking Scores: ~ -25 to -32 | Interaction with ATPase domain, competition with ATP |

| Thymidylate Synthase (ThyX) | 2-hydroxy-3-(benzyl)naphthalene-1,4-dione | Not quantitatively specified, but noted as efficient competitive binding | Interaction with Arg199, mimicking the natural substrate |

| Hsp90 | 2-amino-1,4-naphthoquinone derivatives | Not quantitatively specified, but led to low micromolar IC50 values | Binding to N-terminal ATP pocket |

| IDO1 | 2-amino-1,4-naphthoquinone amide-oxime | Not quantitatively specified, but led to nanomolar IC50 (0.06 µM) | Coordination of the quinone-oxime moiety with heme iron |

Advanced Predictive Models for Chemical Reactivity and Selectivity (e.g., ADME computational evaluations)

Beyond predicting target interactions, computational models are vital for assessing the drug-like properties of a compound. ADME (Absorption, Distribution, Metabolism, and Excretion) models predict the pharmacokinetic profile of a molecule, which is crucial for its development as a potential therapeutic agent. elsevierpure.com

For derivatives of the 1,4-naphthoquinone scaffold, in silico ADME predictions are often performed using platforms like SwissADME, QikProp, or Discovery Studio. nih.gov These tools calculate various physicochemical and pharmacokinetic parameters based on the molecule's structure.

Key predicted ADME properties for naphthoquinone-based compounds often include:

Lipophilicity (LogP): This parameter affects solubility, absorption, and membrane permeability. Naphthoquinones typically have moderate to high LogP values.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which impacts its absorption and formulation.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the likelihood of the compound inhibiting major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

Drug-likeness Rules: Evaluation against criteria like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

The table below presents a hypothetical but representative ADME profile for a compound like this compound, based on typical predictions for similar scaffolds.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | ~289.31 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~3.5 - 4.5 | Good lipophilicity for membrane permeability |

| Aqueous Solubility (LogS) | Low to Moderate | May require formulation strategies to improve bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Permeation | Predicted to be BBB permeant | Potential for CNS activity or side effects |

| CYP2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile |

These computational evaluations provide a powerful framework for prioritizing and optimizing lead compounds like this compound in the early stages of drug discovery, guiding synthetic efforts toward molecules with a higher probability of success. elsevierpure.com

Structure Activity Relationship Sar Studies and Molecular Mechanistic Insights

Correlating Molecular Structure with Biological Activities

Understanding the relationship between the molecular architecture of 2-(benzylamino)naphthalene-1,4-dione analogs and their biological effects is fundamental to designing more potent and selective agents.

The type and position of chemical groups (substituents) on both the phenylamino (B1219803) and the naphthoquinone rings play a pivotal role in determining the biological efficacy of these compounds.

The introduction of various substituents onto the anilino-1,4-naphthoquinone core structure significantly modulates their anticancer and EGFR inhibitory capabilities. nih.gov For instance, research has shown that the presence of electron-donating or electron-withdrawing groups on the aniline (B41778) ring, as well as different substituents like hydrogen, chlorine, or bromine on the quinone ring, alters the compound's activity. nih.gov One study found that a 4-methyl substituent on the phenyl ring of an anilino-1,4-naphthoquinone derivative resulted in the most potent EGFR inhibitor, with an IC50 value of 3.96 nM, which was four times more potent than the known inhibitor erlotinib. nih.gov In contrast, substituting the phenyl ring with electron-withdrawing groups like fluorine (F) or a nitro group (NO2) at the 3- or 4-positions was found to abolish the inhibitory effect on Rsk1 phosphorylation, a downstream target of the ERK pathway. nih.gov

Similarly, the substitution pattern on the naphthoquinone ring itself is critical. The presence of a chlorine atom at the 3-position can act as a good leaving group, potentially contributing to instability, while its replacement with a more stable amide group has been explored as a strategy to improve molecular stability. nih.gov The addition of a hydroxyl group at the 8-position of a 2-(phenylamino)naphthalene-1,4-dione scaffold has also been investigated. nih.gov

The table below summarizes the influence of various substituents on the biological activity of this compound analogs based on research findings.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Anilino-1,4-naphthoquinones | 4-methyl group on the phenyl ring | Potent EGFR inhibition (IC50 = 3.96 nM) | nih.gov |

| Anilino-1,4-naphthoquinones | Electron-withdrawing groups (F, NO2) at 3- or 4-position of phenyl ring | Abolished inhibition of Rsk1 phosphorylation | nih.gov |

| 2-chloro-3-aminonaphthoquinones | Replacement of 3-chloro group with an amide | Proposed to increase molecular stability | nih.gov |

| 2-(phenylamino)naphthalene-1,4-diones | Addition of 8-hydroxy group to naphthoquinone ring | Synthesized for SAR studies | nih.gov |

| 2-((methoxyphenyl)amino)naphthalene-1,4-diones | Methoxy group on the phenyl ring | Synthesized for SAR studies | nih.gov |

The 1,4-naphthoquinone (B94277) scaffold is not merely a passive framework but an active participant in the biological effects of these molecules. nih.govwikipedia.org This moiety is a common feature in many natural and synthetic compounds with a wide array of pharmacological properties, including anticancer, antibacterial, and antifungal activities. wikipedia.orgnih.govresearchgate.net

The three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the this compound molecule are crucial determinants of its interaction with biological targets. jst.go.jp The tautomeric equilibrium in the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core, a related structure, is known to be dependent on the nature of its substituents, which in turn affects its reactivity. jst.go.jp

Investigations into Molecular Mechanisms of Action

Research into this compound and its analogs has uncovered several molecular mechanisms through which they exert their biological effects, primarily in the context of cancer therapy.

Derivatives of 2-aminonaphthalene-1,4-dione (B1606235) have been shown to significantly inhibit the proliferation of various human cancer cell lines, including those of the lung (H460), breast (MDA-MB-231), and ovaries (A2780). researchgate.net Some of these compounds demonstrate potent antiproliferative effects with IC50 values in the low micromolar range. researchgate.net

The mechanism often involves the disruption of key signaling pathways that control cell growth and survival. For instance, Naphtho[1,2-b]furan-4,5-dione (NFD), a related naphthoquinone, was found to block the migration and invasion of highly metastatic breast cancer cells by suppressing Src-mediated signaling pathways. nih.gov This suppression led to reduced phosphorylation of downstream targets like FAK, p130(Cas), and paxillin, and also suppressed the activation of the PI3K/Akt pathway, which is critical for cell survival. nih.gov Another derivative, BH10, was found to alter cellular glucose metabolism and increase the cellular oxygen consumption rate, ultimately inducing necrosis in cancer cells. nih.gov

A primary mechanism by which this compound derivatives exert their cytotoxic effects is through the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Topoisomerases: Quinone structures can act as inhibitors of topoisomerases I and II, enzymes that are essential for managing DNA topology during replication and transcription. nih.govnih.gov Some naphthoquinones function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand DNA breaks. nih.gov For example, 1,2-naphthoquinone (B1664529), an isomer of the more common 1,4-naphthoquinone, has been identified as a covalent poison of human topoisomerase IIα and IIβ. nih.gov

Thymidylate Synthase: The bacterial enzyme thymidylate synthase ThyX, which is essential for the growth of pathogens like Mycobacterium tuberculosis, has been identified as a target for 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives. nih.gov These compounds act as potent and specific noncovalent inhibitors, competing with the natural substrate dUMP. nih.gov

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth. nih.govnih.gov Naphthoquinone-based compounds have been identified as Hsp90 inhibitors, leading to the degradation of its oncogenic client proteins. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. mdpi.comnih.gov It catalyzes the degradation of tryptophan, leading to an environment that suppresses T-cell responses. mdpi.comfrontiersin.org Novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been developed as potent dual inhibitors of IDO1 and STAT3, another key protein in tumor signaling. mdpi.com The naphthoquinone-oxime moiety in these inhibitors plays a crucial role by coordinating with the heme iron in the active site of IDO1. mdpi.com

ERK1/2: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling pathway, which drives cell proliferation and survival. nih.gov Inhibition of this pathway is a key strategy in cancer therapy. While direct inhibition of ERK1/2 by this compound itself is less documented in the provided context, related naphthoquinones and other small molecules are known to target this pathway, often by inhibiting upstream kinases like MEK1/2 or by affecting phosphatases that regulate ERK activity. nih.govresearchgate.net

The table below provides a summary of the inhibitory activities of selected naphthoquinone derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Mechanism/Note | Reference |

| Anilino-1,4-naphthoquinone (Cmpd 3) | EGFR | IC50 = 3.96 nM | More potent than erlotinib | nih.gov |

| 2-Amino-1,4-naphthoquinone amide-oxime (NK3) | IDO1 | IC50 = 0.06 µM | Dual inhibitor with STAT3; coordinates with heme iron | mdpi.com |

| 2-Hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione | ThyX | Kd in nanomolar range | Competitive with dUMP | nih.gov |

| 1,2-Naphthoquinone | Topoisomerase IIα/IIβ | - | Covalent poison, induces DNA cleavage | nih.gov |

| Naphthoquinone Analogues (e.g., 3g, 12, 13a) | Hsp90 | - | Induce degradation of Hsp90 client proteins | nih.gov |

Redox Properties and Generation of Reactive Oxygen Species (ROS)

A primary mechanism underlying the bioactivity of naphthoquinones, including this compound, is their ability to undergo redox cycling. nih.govnih.gov This process involves the reduction of the quinone to a semiquinone or hydroquinone (B1673460), catalyzed by cellular reductases such as NADPH-cytochrome P450 reductase. nih.gov These reduced forms can then be re-oxidized by molecular oxygen, generating superoxide (B77818) anion radicals (O₂⁻) and other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). nih.govnih.gov

This continuous cycle of reduction and oxidation can disrupt cellular redox homeostasis, leading to a state of oxidative stress. nih.gov The generation of ROS is considered a key strategy in the antimicrobial and anticancer effects of these compounds, as high levels of ROS can damage essential biomolecules like lipids, proteins, and DNA. nih.govresearchgate.net The synthetic flexibility of the 2-arylamino-1,4-naphthoquinone scaffold allows for the modulation of its redox potential, which in turn influences its capacity to act as a precursor of ROS and induce oxidative stress. mdpi.com The nature of the substituent at the 2-position, in this case, the benzylamino group, plays a crucial role in determining the compound's redox properties and its subsequent biological effects.

Studies on various naphthoquinones have consistently demonstrated their ability to increase intracellular ROS levels. mdpi.comuni.lunih.gov This elevated oxidative stress can trigger various downstream signaling pathways, often culminating in programmed cell death or apoptosis in cancer cells. nih.govnih.gov

DNA Intercalation Properties and Interactions

Beyond inducing oxidative stress, another significant mechanism of action for naphthoquinone derivatives is their interaction with DNA. nih.gov These molecules can function as intercalating agents, inserting themselves between the base pairs of the DNA double helix. psu.edu This physical insertion can distort the helical structure, leading to functional consequences such as the inhibition of DNA replication and transcription, ultimately contributing to cytotoxicity.

NMR studies on naphthalene (B1677914) and quinoline (B57606) derivatives have been used to differentiate between intercalation and groove-binding modes. psu.edu For a molecule to intercalate effectively, it typically requires a planar aromatic system that can stack with the nucleobases, and often a positively charged side chain to stabilize the interaction with the negatively charged phosphate (B84403) backbone of DNA. psu.edu While the planarity of the naphthalene ring in this compound is suitable for intercalation, the specific binding affinity and mode would be influenced by the benzylamino side group. The interaction is a complex interplay of forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces. psu.edu This direct damage to DNA or interference with its processing enzymes, such as topoisomerases, represents a key aspect of the antitumor activity observed for this class of compounds. nih.govnih.gov

Mechanisms in Neuroprotection (e.g., protection against oxidative stress, glutamate-induced cell death)

Interestingly, while capable of inducing oxidative stress, certain naphthoquinones also exhibit neuroprotective properties, often by modulating the cell's own antioxidant response. A key pathway implicated in this effect is the Nuclear factor E2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.gov Nrf2 is a transcription factor that regulates a wide array of antioxidant and detoxification genes. nih.govnih.gov

Studies have shown that naphthoquinone derivatives can act as potent activators of the Nrf2/ARE pathway in neuronal and glial cells. nih.gov This activation upregulates the expression of protective enzymes like heme oxygenase 1 (HO1) and NAD(P)H quinone oxidoreductase 1 (NQO1). By bolstering these endogenous antioxidant defenses, these compounds can protect neurons against excitotoxicity induced by agents like glutamate. nih.gov Glutamate-induced cell death is a major contributor to neuronal damage in various neurological disorders and is linked to massive calcium influx, mitochondrial dysfunction, and subsequent ROS production. nih.gov Naphthazarin, a related 1,4-naphthoquinone, has been shown to protect cortical neurons from glutamate-mediated excitotoxicity and reduce the activity of calcium-dependent proteases. nih.gov Therefore, a potential neuroprotective mechanism for this compound could involve the strategic induction of cellular defense mechanisms against oxidative stress.

Alterations in Cellular Glucose Metabolism

A fascinating aspect of the anticancer activity of some naphthoquinones is their ability to modulate cellular energy metabolism. Many cancer cells exhibit a metabolic shift known as the "Warburg effect," where they preferentially metabolize glucose through aerobic glycolysis, even when sufficient oxygen is available. nih.govrsc.org This metabolic phenotype is considered a hallmark of cancer and provides a selective advantage for rapidly proliferating cells. nih.gov

Research on a related aminonaphthoquinone, compound BH10, has demonstrated that it can selectively target cancer cells by altering their glucose metabolism. nih.govrsc.org BH10 was found to increase the cellular oxygen consumption rate (OCR), suggesting a shift away from glycolysis towards more efficient glucose oxidation via aerobic respiration. nih.gov This metabolic reprogramming, which involves the inhibition of glycolysis, can induce necrosis specifically in cancer cells. The proposed molecular target for this action is the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular stress response. nih.govrsc.org By disrupting the Warburg effect, compounds like this compound could offer a targeted approach to cancer therapy, exploiting the unique metabolic wiring of tumor cells.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov QSAR models aim to develop mathematical equations that describe how physicochemical properties (descriptors) of a molecule influence its activity. nih.gov These descriptors can include thermodynamic, topological, and charge-dependent parameters. nih.gov

For a series of this compound analogues, a QSAR study would involve:

Synthesizing a library of derivatives with systematic variations in the benzylamino moiety and substitutions on the naphthoquinone ring.

Measuring the biological activity of each compound (e.g., IC₅₀ values against a cancer cell line).

Calculating a wide range of molecular descriptors for each analogue, such as hydrophobicity (logP), molar refractivity, electronic properties (e.g., Hammett constants), and steric parameters. mdpi.com

Developing a mathematical model using statistical methods like multiple linear regression or machine learning algorithms to find the best correlation between the descriptors and the observed activity. nih.gov

Such models can predict the activity of new, unsynthesized compounds, thereby guiding the rational design and lead optimization of more potent and selective drug candidates. nih.govnih.gov For naphthoquinones, key descriptors in QSAR models often relate to their redox potential and hydrophobicity, which govern their ability to generate ROS and interact with biological membranes and protein targets. mdpi.com

Advanced Applications As Chemical Probes and Specialized Materials

Utilization as Chemical Probes for Biological Systems

The ability of small molecules to interact with and report on biological processes is a cornerstone of chemical biology. The 2-(benzylamino)naphthalene-1,4-dione framework is emerging as a valuable tool in this regard, with potential applications in probing protein interactions and in molecular imaging.

Probing Protein Interactions and Cellular Processes